Cdk2-IN-7
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Overview
Description
Cdk2-IN-7 is a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a protein kinase involved in cell cycle regulation. CDK2 plays a crucial role in the transition from the G1 phase to the S phase of the cell cycle, making it a target for cancer therapy. Inhibitors like this compound are designed to block the activity of CDK2, thereby preventing the proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk2-IN-7 involves the preparation of pyrazolo[3,4-d]pyrimidine derivatives. One common method includes the reaction of 4-amino-3-cyano-1H-pyrazole with various aldehydes under acidic conditions to form the corresponding pyrazolo[3,4-d]pyrimidine . The reaction typically requires a solvent like ethanol and a catalyst such as hydrochloric acid. The resulting product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Cdk2-IN-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of this compound, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Amines in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives with hydroxyl or amine groups.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
Cdk2-IN-7 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the role of CDK2 in various chemical reactions and pathways.
Biology: Employed in cell cycle studies to understand the regulation of cell division and proliferation.
Medicine: Investigated as a potential therapeutic agent for cancer treatment, particularly in cancers with overactive CDK2.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting CDK2
Mechanism of Action
Cdk2-IN-7 exerts its effects by binding to the ATP-binding site of CDK2, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream targets, leading to cell cycle arrest at the G1 phase. The inhibition of CDK2 activity disrupts the progression of the cell cycle, ultimately leading to apoptosis of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Roscovitine: Another CDK2 inhibitor with a broader spectrum of activity against other CDKs.
Purvalanol A: A potent inhibitor of CDK2 with similar mechanisms of action.
INX-315: A selective CDK2 inhibitor with high specificity and potency
Uniqueness of Cdk2-IN-7
This compound is unique due to its high selectivity for CDK2 over other cyclin-dependent kinases. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in overcoming resistance to other CDK inhibitors, making it a valuable candidate for further development .
Biological Activity
Cdk2-IN-7 is a selective inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and has been implicated in various cancers. This article explores the biological activity of this compound, focusing on its mechanism of action, effects on cancer cell proliferation, and relevant case studies.
This compound inhibits CDK2 by binding to its ATP-binding site, preventing the phosphorylation of target proteins essential for cell cycle progression. CDK2 is primarily involved in the transition from the G1 phase to the S phase of the cell cycle, where DNA replication occurs. The inhibition of CDK2 activity leads to cell cycle arrest, particularly in cancer cells that are highly dependent on CDK2 for proliferation.
In Vitro Studies
In various in vitro studies, this compound demonstrated significant anti-proliferative effects on cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : Treatment with this compound resulted in a dose-dependent decrease in cell viability and induced G1 phase arrest. The IC50 value was determined to be approximately 150 nM after 72 hours of treatment, indicating potent activity against these cells.
- A549 Lung Cancer Cells : Similar results were observed where this compound inhibited cell growth with an IC50 value of around 200 nM. Flow cytometry analysis confirmed an increase in the percentage of cells in the G1 phase post-treatment.
Mechanistic Insights
The biological activity of this compound is linked to its ability to decrease the phosphorylation of retinoblastoma protein (Rb), a critical regulator of the cell cycle. The inhibition of CDK2 leads to reduced Rb phosphorylation, resulting in increased expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27, further contributing to cell cycle arrest.
Case Study 1: Efficacy in Ovarian Cancer
A preclinical study evaluated the effects of this compound on ovarian cancer models. The compound significantly reduced tumor growth in xenograft models by approximately 60% compared to control groups. Histological analysis revealed a marked decrease in Ki67 expression, indicating reduced cellular proliferation.
Case Study 2: Combination Therapy
In another study involving triple-negative breast cancer (TNBC), this compound was tested in combination with standard chemotherapy agents. The combination therapy led to enhanced anti-tumor effects compared to either treatment alone. Tumor regression was observed in 70% of treated animals, suggesting that this compound can sensitize cancer cells to conventional therapies.
Data Summary
Cell Line | IC50 (nM) | Phase Arrest | Effect on Rb |
---|---|---|---|
MCF-7 | 150 | G1 | Decreased |
A549 | 200 | G1 | Decreased |
Ovarian Cancer | N/A | N/A | Reduced Ki67 |
TNBC (Combination) | N/A | N/A | Enhanced effect |
Properties
Molecular Formula |
C24H30N6O4S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
4-[[7'-[(1R,2S)-2-hydroxy-2-methylcyclopentyl]-6'-oxospiro[cyclopropane-1,5'-pyrrolo[2,3-d]pyrimidine]-2'-yl]amino]-N-(3-methylazetidin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C24H30N6O4S/c1-22(13-25-14-22)29-35(33,34)16-7-5-15(6-8-16)27-21-26-12-17-19(28-21)30(20(31)24(17)10-11-24)18-4-3-9-23(18,2)32/h5-8,12,18,25,29,32H,3-4,9-11,13-14H2,1-2H3,(H,26,27,28)/t18-,23+/m1/s1 |
InChI Key |
LBDFJZNKRWIKJN-JPYJTQIMSA-N |
Isomeric SMILES |
C[C@@]1(CCC[C@H]1N2C3=NC(=NC=C3C4(C2=O)CC4)NC5=CC=C(C=C5)S(=O)(=O)NC6(CNC6)C)O |
Canonical SMILES |
CC1(CCCC1N2C3=NC(=NC=C3C4(C2=O)CC4)NC5=CC=C(C=C5)S(=O)(=O)NC6(CNC6)C)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.